![molecular formula C12H9F3N2O4 B2486781 6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 2219375-55-8](/img/structure/B2486781.png)
6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, often starting from beta-ketoesters or similar precursors. For instance, compounds with structural similarities have been synthesized by refluxing in absolute ethanol in the presence of sodium acetate, starting from beta-benzoylpropionic acid and carbohydrazide, indicating a potential pathway for synthesizing the compound of interest (Mishra et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques establish the presence of functional groups and the overall structural framework, which is crucial for understanding the behavior and reactivity of the compound (Mishra et al., 2010).
Chemical Reactions and Properties
The chemical behavior of related compounds often involves reactions with hydrazines or the formation of intermediates such as zwitterionic structures in the presence of acid. For example, the acid hydrolysis of 1,3,6-triphenyl-6-phenylazo-1,4,5,6-tetrahydropyridazine yields phenylhydrazine and benzenediazonium ion among other products, indicating a rich chemistry that could be relevant to the synthesis and reactivity of the compound (Schantl, 1977).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the applicability of chemical compounds. While specific data on the compound of interest is scarce, related research on similar structures can provide insights into solubility in various solvents, potential crystalline forms, and stability under different conditions.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing specific transformations, are key to understanding the utility of the compound. The reactivity of similar compounds with alkyl and aryl hydrazines, for instance, highlights the potential chemical versatility of 6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (Hegde & Jones, 1993).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Structure-Activity Relationships
Studies have highlighted the importance of structural features in determining the antioxidant properties of compounds, emphasizing the significance of specific functional groups and their positions on the compound's framework. This knowledge is crucial in the field of medicinal chemistry for developing potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Analytical Methods in Antioxidant Activity Assessment
The analytical methods used in determining antioxidant activity, including various tests and their mechanisms, applicability, advantages, and disadvantages, have been comprehensively reviewed. This information is vital for assessing the antioxidant capacity of complex samples and for the development of antioxidants in various fields, including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Anticancer Applications of Cinnamic Acid Derivatives
The potential of cinnamic acid derivatives as traditional and recent synthetic antitumor agents has been explored. Studies emphasize the importance of structural modifications and the synthesis of various derivatives to enhance anticancer efficacy, providing insights into the chemical and biological evaluation of these compounds (De, Baltas, & Bedos-Belval, 2011).
Therapeutic Potential of Specific Compounds in Neurodegenerative and Psychiatric Diseases
Certain compounds have shown therapeutic potential in managing neurodegenerative and psychiatric disorders, highlighting their ability to modulate key biological mechanisms like oxidative damage, inflammation, and monoaminergic system regulation. Such studies can provide a framework for understanding how structural and chemical properties of compounds, possibly including the compound , can influence their therapeutic efficacy (Ramos-Hryb et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .
Mode of Action
The compound interacts with its target, MMP 13, by inhibiting its activity .
Biochemical Pathways
MMP 13 is involved in the degradation and repair of the major components of the extracellular matrix of connective tissues . By inhibiting MMP 13, the compound can potentially affect these processes, leading to changes in the structure and function of the tissues. This could have downstream effects on various physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may be well-absorbed and distributed throughout the body . The metabolism and excretion of the compound are currently unknown.
Result of Action
The inhibition of MMP 13 by the compound could lead to a decrease in the degradation of the extracellular matrix, which could potentially slow down the progression of diseases such as cancer and arthritis . .
Eigenschaften
IUPAC Name |
6-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)21-8-3-1-7(2-4-8)17-10(18)6-5-9(16-17)11(19)20/h1-4H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXOVPBVUSIUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.